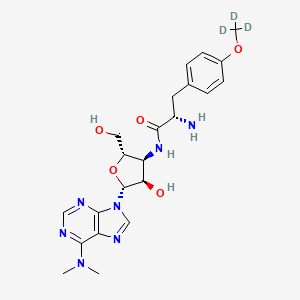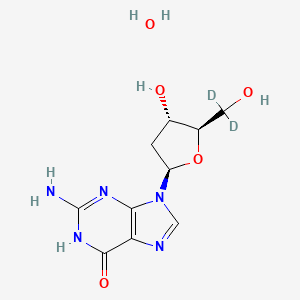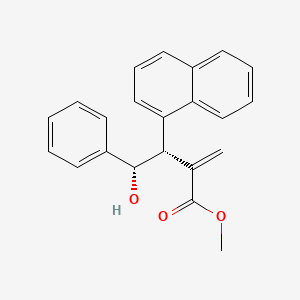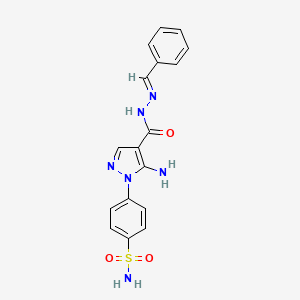
Grb2 SH2 domain inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grb2 SH2 domain inhibitor 1 is a conformationally restricted cyclic cell-penetrating peptide. It contains a d-proline-l-proline motif ring and is primarily used as a cyclic peptide inhibitor . The compound is designed to bind to the Src homology 2 (SH2) domain of the growth factor receptor-bound protein 2 (Grb2), thereby disrupting protein-protein interactions that are crucial for various signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Grb2 SH2 domain inhibitor 1 involves the creation of a macrocyclic peptide scaffold. This process typically includes the following steps :
Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin-bound peptide chain.
Cyclization: The linear peptide is cyclized to form a macrocyclic structure.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Grb2 SH2 domain inhibitor 1 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Peptide Bond Formation: This involves the coupling of amino acids to form peptide bonds.
Cyclization: The formation of a macrocyclic ring through intramolecular coupling.
Common Reagents and Conditions
Coupling Reagents: BOP, HOBt, and diisopropylethylamine (DIEA) are commonly used for peptide bond formation.
Solvents: N-methyl-2-pyrrolidone (NMP) is often used as a solvent during the coupling reactions.
Major Products
The major product of these reactions is the macrocyclic peptide, this compound, which is characterized by its cyclic structure and ability to bind to the SH2 domain of Grb2 .
Aplicaciones Científicas De Investigación
Grb2 SH2 domain inhibitor 1 has several scientific research applications:
Cancer Research: It is used to study the disruption of Grb2-mediated signaling pathways, which are implicated in various cancers.
Signal Transduction Studies: The compound helps in understanding the role of Grb2 in signal transduction and its interactions with other proteins.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting Grb2-related pathways.
Mecanismo De Acción
Grb2 SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of Grb2. This binding prevents Grb2 from interacting with phosphotyrosine-containing sequences on receptor tyrosine kinases (RTKs). As a result, the downstream activation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is inhibited . This disruption of signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Peptide-Based Inhibitors: Various peptide-based inhibitors have been developed to target the SH2 domain of Grb2, each with different structural modifications to enhance binding affinity and specificity.
Uniqueness
Grb2 SH2 domain inhibitor 1 is unique due to its conformationally restricted cyclic structure, which enhances its binding affinity and specificity for the SH2 domain of Grb2. This structural feature distinguishes it from other linear peptide-based inhibitors and small-molecule antagonists .
Propiedades
Fórmula molecular |
C68H95N20O15P |
|---|---|
Peso molecular |
1463.6 g/mol |
Nombre IUPAC |
[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |
Clave InChI |
FTRJIKZGFXAUCW-DBPHFMMRSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



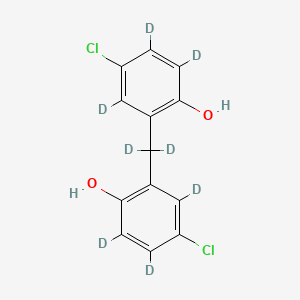

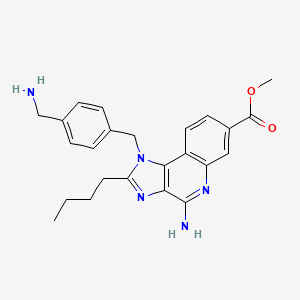
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
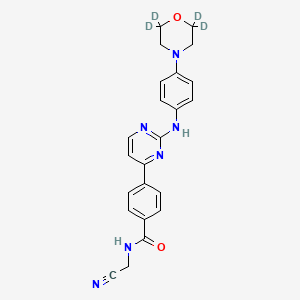

![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
